molecular formula C11H12N2O5 B1394919 N-(4-acetyl-2-nitrophenyl)-beta-alanine CAS No. 4662-63-9

N-(4-acetyl-2-nitrophenyl)-beta-alanine

Cat. No. B1394919
CAS RN: 4662-63-9
M. Wt: 252.22 g/mol
InChI Key: FONZPRUZDXLJFF-UHFFFAOYSA-N
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Description

4-Nitrophenyl acetate is a substrate that has been used in assays for esterase and lipase activity . The hydrolysis of p-nitrophenyl acetate releases p-nitrophenol .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl acetate is C8H7NO4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Nitrophenyl acetate has a molecular weight of 181.1 and a melting point of 78 °C .

Scientific Research Applications

Synthesis and Characterization

  • N-(4-acetyl-2-nitrophenyl)-beta-alanine is utilized in combinatorial chemistry as a building element for polypeptide compound libraries. Improved synthesis techniques have increased the yield and purity of this compound significantly, making it more viable for research and industrial applications (Su, 2000).

Molecular Structure Studies

  • The crystalline form of N-(4-nitrophenyl)-beta-alanine, a related compound, has been studied, providing insights into its molecular structure and bonding properties. This research is crucial for understanding the chemical behavior of such compounds in various environments (Marchewka, Drozd, & Janczak, 2011).

Enzyme Interaction Research

  • Studies on chitinase-catalyzed hydrolysis involving similar compounds reveal how enzyme interactions occur at a molecular level. This is fundamental in understanding enzyme mechanisms and designing enzyme inhibitors (Letzel et al., 2011).

Osmoregulatory Research

  • In methanogenic archaea, studies involving N-epsilon-acetyl-beta-lysine, a similar compound, demonstrate how these organisms adapt to high salinity environments. This research has broader implications for understanding stress responses in various organisms (Saum, Mingote, Santos, & Müller, 2009).

Neurotransmitter Studies

  • The development of photolabile derivatives of beta-alanine helps in studying neurotransmitter receptors. This research aids in understanding neural signaling and could have implications for neurological drug development (Niu et al., 1996).

Safety and Hazards

For 4-Nitrophenyl acetate, precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It should be stored at -0 °C .

properties

IUPAC Name

3-(4-acetyl-2-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)8-2-3-9(10(6-8)13(17)18)12-5-4-11(15)16/h2-3,6,12H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONZPRUZDXLJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-2-nitrophenyl)-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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